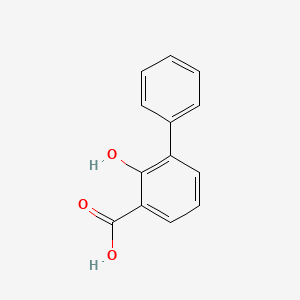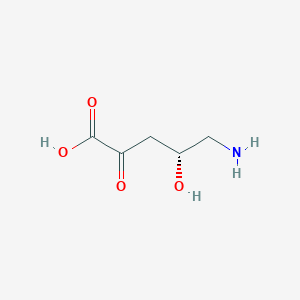
7,7'-Biphyscion
Übersicht
Beschreibung
7,7’-Biphyscion is a dimeric anthraquinone compound derived from certain fungal species, particularly those in the genus Cortinarius. This compound has garnered attention due to its remarkable photophysical and photobiological properties, including promising anticancer effects under blue-light irradiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 7,7’-Biphyscion typically involves the extraction from fungal species such as Cortinarius rubrophyllus. The process begins with the extraction of the precursor compound, flavomannin-6,6’-dimethyl ether, which is abundant in many species of the subgenus Dermocybe. Controlled oxidation of this precursor significantly increases the yield of 7,7’-Biphyscion .
Industrial Production Methods: Industrial production methods for 7,7’-Biphyscion are still under development due to the challenges associated with the seasonal collection of mushrooms, low extraction yields, and tricky fungal identification. advancements in controlled oxidation processes have shown promise in increasing the yield and easing the isolation process .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7’-Biphyscion undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its light-dependent generation of singlet oxygen, which plays a crucial role in its phototoxicity .
Common Reagents and Conditions: Common reagents used in the preparation and reactions of 7,7’-Biphyscion include petroleum ether, dichloromethane, and methanol. The extraction process often involves ultrasonic baths and filtration steps .
Major Products Formed: The major products formed from the reactions of 7,7’-Biphyscion include glycosylated anthraquinones and other phototoxic compounds. These products have shown significant potential in photodynamic therapy applications .
Wissenschaftliche Forschungsanwendungen
7,7’-Biphyscion has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Wirkmechanismus
The mechanism of action of 7,7’-Biphyscion involves the generation of singlet oxygen upon blue-light irradiation. This reactive oxygen species induces apoptosis in cancer cells by causing oxidative damage to cellular components. The compound’s ability to efficiently generate singlet oxygen and induce cell death makes it a promising candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of 7,7’-Biphyscion: 7,7’-Biphyscion stands out due to its dimeric structure, which enhances its photophysical properties and increases its efficiency in generating singlet oxygen. This makes it more effective in photodynamic therapy applications compared to its monomeric counterparts .
Eigenschaften
IUPAC Name |
2-(1,8-dihydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-11-5-13-21(17(33)7-11)29(37)23-15(27(13)35)9-19(41-3)25(31(23)39)26-20(42-4)10-16-24(32(26)40)30(38)22-14(28(16)36)6-12(2)8-18(22)34/h5-10,33-34,39-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFTPKBPRIMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C=C(C=C6O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190440 | |
| Record name | 7,7'-Biphyscion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-61-7 | |
| Record name | 7,7'-Biphyscion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036942617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7'-Biphyscion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)









![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)



